molecular formula C9H6N2O3 B1344232 3-Formyl-1H-indazole-5-carboxylic acid CAS No. 885519-98-2

3-Formyl-1H-indazole-5-carboxylic acid

Cat. No. B1344232
M. Wt: 190.16 g/mol
InChI Key: MAPWHWRNFRJKFI-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazole-5-carboxylic acid is a derivative of indazole, which is a heterocyclic compound containing a pyrazole ring fused to a benzene ring. The formyl and carboxylic acid functional groups on the indazole scaffold make it a versatile intermediate for various chemical reactions and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of formylated indazole derivatives, such as 3-Formyl-1H-indazole-5-carboxylic acid, can be achieved through chemodivergent C-3 functionalization of 2H-indazoles. This process utilizes carboxylic acid and DMSO as the combined source of the carboxylic acid ester group and DMSO as the formylating agent, producing a series of formylated indazoles in moderate to excellent yields. The reactions likely proceed through a radical pathway, which is transition-metal-free and occurs under aerobic conditions .

Molecular Structure Analysis

The molecular structure of formylated indazole derivatives can be complex, with the potential for various intermolecular interactions. For instance, in the case of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the structure is characterized by π-interactions between the formyl group and triazole rings. These interactions include n→π*, lp···π, and π···π, which are crucial for the stability and reactivity of the compound .

Chemical Reactions Analysis

Formylated indazole derivatives can undergo further chemical transformations. For example, intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones can lead to the formation of azolyl-substituted 1H-1,2,4-triazoles. This reaction demonstrates the reactivity of the formyl group in facilitating cyclization under specific conditions, such as brief reflux in DMF . Additionally, the formyl group can act as a versatile building block for the construction of annulated 1,2,3-triazoles, as seen in the synthesis of various triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-1H-indazole-5-carboxylic acid derivatives are influenced by their functional groups and molecular structure. The presence of the formyl group can lead to tautomerism, as observed in the case of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the free acid form predominates in solution under its cyclic tautomer . The carboxylic acid group is also involved in intramolecular hydrogen bonding, which can affect the compound's solubility and crystallization behavior . The polymorphism and isostructurality of related compounds, such as 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, further illustrate the complexity of these molecules' solid-state forms .

Scientific Research Applications

Chemodivergent Functionalization

Bhattacharjee et al. (2021) developed a transition-metal-free chemodivergent C-3 functionalization of 2H-indazoles, utilizing DMSO as a formylating agent. This method produced a series of formylated indazoles, suggesting a radical pathway for the reaction (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

Antispermatogenic Agents

A study by Corsi and Palazzo (1976) investigated halogenated 1-benzylindazole-3-carboxylic acids and related derivatives for their antispermatogenic activity. They found that certain derivatives showed potent activity in this area (Corsi & Palazzo, 1976).

Ring-Chain Tautomerism

Pokhodylo and Obushak (2022) synthesized the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series. This study revealed that the free acid form predominantly exists in a cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer in solution (Pokhodylo & Obushak, 2022).

N-Heterocyclic Carbenes of Indazole

Schmidt et al. (2006) discussed 1.2-Dimethylindazolium-3-carboxylates as pseudo-cross-conjugated mesomeric betaines and derivatives of the indazole alkaloid Nigellicin. They showed that these compounds decarboxylate on heating to give intermediary N-heterocyclic carbenes of indazole (Schmidt, Beutler, Habeck, Mordhorst, & Snovydovych, 2006).

Synthesis of Carboxylic Esters and Amides

Buchstaller et al. (2011) developed a method for preparing 1H-indazole-3-carboxylic acid esters and amides. They employed Pd-catalyzed carbonylations of 3-iodoindazoles, achieving moderate to good yield under mild conditions (Buchstaller, Wilkinson, Burek, & Nisar, 2011).

Safety And Hazards

The safety information for 3-Formyl-1H-indazole-5-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 3-Formyl-1H-indazole-5-carboxylic acid are not mentioned in the search results, the medicinal properties of indazoles are expected to be explored in the near future for the treatment of various pathological conditions . This is due to their wide variety of biological properties .

properties

IUPAC Name

3-formyl-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPWHWRNFRJKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626181
Record name 3-Formyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1H-indazole-5-carboxylic acid

CAS RN

885519-98-2
Record name 3-Formyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-1H-indazole-5-carboxylic acid
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